molecular formula C16H25NO2 B092766 Cyclexanone CAS No. 15301-52-7

Cyclexanone

Cat. No. B092766
CAS RN: 15301-52-7
M. Wt: 263.37 g/mol
InChI Key: KUOYUNPLUMKQIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The production of cyclohexanone predominantly involves the oxidation of cyclohexane in air, typically using cobalt catalysts . This industrial process, called ‘air oxidation’, produces a mixture of cyclohexanol and cyclohexanone, often referred to as ‘KA Oil’ or ‘Ketone-Alcohol oil’. The cyclohexanol is further dehydrogenated to yield more cyclohexanone . Alternatively, cyclohexanone can also be produced by the hydrogenation of phenol .


Molecular Structure Analysis

Cyclohexanone has a molecular formula of C6H10O . The molecule consists of a six-carbon cyclic molecule with a ketone functional group . Its average mass is 98.143 Da and its monoisotopic mass is 98.073166 Da .


Chemical Reactions Analysis

Cyclohexanone is involved in various chemical reactions, particularly in the production of nylon . It is used in the production of adipic acid and caprolactam, both of which are intermediates in the production of nylon 6,6 and nylon 6 respectively .


Physical And Chemical Properties Analysis

Cyclohexanone is a colorless oily liquid at room temperature with a characteristic odor . Its molecular weight is approximately 98.15 g/mol . The boiling point of cyclohexanone is 155.6 degrees Celsius and its melting point ranges from -47 to -44 degrees Celsius . It is not soluble in water, but readily soluble in common organic solvents like acetone, ethanol, and benzene .

Safety And Hazards

Exposure to cyclohexanone can lead to irritation of the eyes, skin, and respiratory tract . It may also cause headaches, dizziness, and in severe cases, damage to the central nervous system . It is recommended to use personal protective equipment (PPE) including gloves, safety glasses, and proper ventilation when handling cyclohexanone, especially in an industrial setting . In the event of a spill, it is necessary to use absorbent materials to contain and clean up the compound to prevent environmental contamination .

properties

IUPAC Name

2-(cyclopenten-1-yl)-2-(2-morpholin-4-ylethyl)cyclopentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c18-15-6-3-7-16(15,14-4-1-2-5-14)8-9-17-10-12-19-13-11-17/h4H,1-3,5-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUOYUNPLUMKQIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C2(CCCC2=O)CCN3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50934664
Record name 1-[2-(Morpholin-4-yl)ethyl][[1,1'-bi(cyclopentan)]-1'-en]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclexanone

CAS RN

15301-52-7
Record name 2-(1-Cyclopenten-1-yl)-2-[2-(4-morpholinyl)ethyl]cyclopentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15301-52-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclexanone [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015301527
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-(Morpholin-4-yl)ethyl][[1,1'-bi(cyclopentan)]-1'-en]-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50934664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CYCLEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OU4KS37EO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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